molecular formula C9H8ClNO3S B13205243 5-methoxy-1H-indole-3-sulfonyl chloride

5-methoxy-1H-indole-3-sulfonyl chloride

Cat. No.: B13205243
M. Wt: 245.68 g/mol
InChI Key: DTCNOVOJCDUXDP-UHFFFAOYSA-N
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Description

5-methoxy-1H-indole-3-sulfonyl chloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a methoxy group at the 5-position and a sulfonyl chloride group at the 3-position of the indole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1H-indole-3-sulfonyl chloride typically involves the reaction of 5-methoxyindole with sulfonyl chloride in the presence of a base. For example, 5-methoxyindole can be treated with sodium hydroxide and phenylsulfonyl chloride in the presence of a catalytic amount of tetrabutylammonium bromide to afford 5-methoxy-1-(phenylsulfonyl)indole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic substitution: Due to the presence of the electron-donating methoxy group, the indole ring is activated towards electrophilic substitution reactions.

    Nucleophilic substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Electrophilic substitution: Common reagents include electrophiles such as halogens, nitro groups, and acyl groups. Reaction conditions typically involve the use of Lewis acids as catalysts.

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. Reaction conditions often involve the use of bases to facilitate the substitution.

Major Products Formed

    Electrophilic substitution: Products include halogenated, nitrated, and acylated derivatives of this compound.

    Nucleophilic substitution: Products include sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Scientific Research Applications

5-methoxy-1H-indole-3-sulfonyl chloride has various applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methoxy-1H-indole-3-sulfonyl chloride depends on its specific application. In general, indole derivatives exert their effects by interacting with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the methoxy and sulfonyl chloride groups can influence the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H8ClNO3S

Molecular Weight

245.68 g/mol

IUPAC Name

5-methoxy-1H-indole-3-sulfonyl chloride

InChI

InChI=1S/C9H8ClNO3S/c1-14-6-2-3-8-7(4-6)9(5-11-8)15(10,12)13/h2-5,11H,1H3

InChI Key

DTCNOVOJCDUXDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2S(=O)(=O)Cl

Origin of Product

United States

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